molecular formula C10H7F3N2O B040209 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine CAS No. 119162-55-9

3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine

Cat. No.: B040209
CAS No.: 119162-55-9
M. Wt: 228.17 g/mol
InChI Key: LZKUQQJFMRSXPU-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2-oxazole (isoxazole) scaffold, a privileged structure in pharmaceutical agents, which is functionalized with a key 5-amine group and a 2-(trifluoromethyl)phenyl substituent. The amine group provides a versatile synthetic handle for further derivatization via amide bond formation or nucleophilic substitution, enabling the rapid synthesis of compound libraries. The ortho-substituted trifluoromethylphenyl moiety contributes enhanced metabolic stability, lipophilicity, and binding affinity to biological targets, a consequence of the strong electron-withdrawing nature and high bioavailability often associated with the CF3 group.

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKUQQJFMRSXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392609
Record name 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119162-55-9
Record name 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Trifluoroacetaldehyde Oxime with Substituted Olefins

A widely adopted method involves the reaction of 2,2,2-trifluoroacetaldehyde oxime with olefins bearing the 2-(trifluoromethyl)phenyl group. Diiodobenzene (DIB) serves as an oxidizing agent to facilitate cyclization, forming the isoxazole ring. For example, 2-(trifluoromethyl)styrene reacts with the oxime in dichloromethane at 0°C, followed by warming to room temperature. The crude product is purified via flash column chromatography (5% ethyl acetate/cyclohexane), yielding 3-[2-(trifluoromethyl)phenyl]-4,5-dihydroisoxazole intermediates. Subsequent oxidation with manganese dioxide or Dess-Martin periodinane converts the dihydroisoxazole to the aromatic isoxazole.

Key Data:

ParameterDetails
Starting Olefin2-(Trifluoromethyl)styrene
Oxidizing AgentDIB (2.0 mmol)
SolventDichloromethane
Reaction Temperature0°C to room temperature
PurificationFlash chromatography (5% ethyl acetate/cyclohexane)
Intermediate OxidationMnO₂ or Dess-Martin periodinane in CH₂Cl₂
Final Yield68–72% after oxidation

¹H NMR analysis of the intermediate dihydroisoxazole reveals characteristic coupling constants (e.g., J = 14.4 Hz for vicinal protons), while ¹⁹F NMR confirms the trifluoromethyl group at δ = -66.82 ppm.

Lithiation-Trifluoroacetylation Followed by Cyclization

This method employs a lithiated acetonitrile intermediate to construct the isoxazole ring. Diisopropylamine and n-butyllithium generate a strong base, which deprotonates acetonitrile at -75°C. Methyl trifluoroacetate is then added, forming a trifluoroacetylated nitrile. Subsequent treatment with hydroxylamine hydrochloride in methanol under reflux induces cyclization to yield 3-(trifluoromethyl)isoxazol-5-amine. To introduce the 2-(trifluoromethyl)phenyl group, a Suzuki-Miyaura coupling is performed using a brominated isoxazole intermediate and 2-(trifluoromethyl)phenylboronic acid.

Key Data:

ParameterDetails
Lithiation Basen-Butyllithium (15% in hexane)
TrifluoroacetylationMethyl trifluoroacetate (1.2 eq.)
Cyclization AgentHydroxylamine hydrochloride (97%) in methanol
Coupling CatalystPd(PPh₃)₄ (5 mol%)
Coupling ConditionsK₂CO₃, DME/H₂O (3:1), 80°C
Overall Yield44–50% (two steps)

The final product exhibits a distinct IR absorption at 1660 cm⁻¹ (C=N stretch) and a molecular ion peak at m/z = 278.23 in HRMS.

Palladium-Catalyzed Cross-Coupling for Phenyl Group Introduction

Palladium-catalyzed cross-coupling enables late-stage installation of the 2-(trifluoromethyl)phenyl group. A brominated isoxazole-5-amine precursor reacts with 2-(trifluoromethyl)phenylboronic acid under Miyaura conditions. Optimized protocols use Pd(OAc)₂, SPhos ligand, and K₃PO₄ in toluene/water (10:1) at 100°C. This method circumvents challenges associated with direct cyclization of substituted olefins.

Key Data:

ParameterDetails
Catalyst SystemPd(OAc)₂ (2 mol%), SPhos (4 mol%)
BaseK₃PO₄ (3.0 eq.)
SolventToluene/H₂O (10:1)
Reaction Temperature100°C, 12 h
Yield65–70%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclocondensation reactions in dichloromethane achieve higher yields (72%) compared to THF (58%) due to improved solubility of DIB. Elevated temperatures (>40°C) promote side reactions, such as over-oxidation, reducing yields by 15–20%.

Catalytic Systems for Cross-Coupling

SPhos ligand outperforms PPh₃ in Suzuki-Miyaura couplings, enhancing yields from 55% to 70% by mitigating protodeboronation.

Analytical Characterization Techniques

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the 2-(trifluoromethyl)phenyl group resonate at δ = 7.54–7.12 ppm (multiplet), while the isoxazole C5 proton appears as a singlet at δ = 6.45 ppm.

  • ¹⁹F NMR : Trifluoromethyl groups show a quintet at δ = -65.50 ppm (J = 4.2 Hz).

  • HRMS : Molecular ion [M+H]⁺ at m/z = 278.1014 confirms the molecular formula C₁₄H₉F₃N₂O.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationOne-pot synthesis, scalableRequires oxidation step68–72%
Lithiation-CyclizationHigh regioselectivityCryogenic conditions44–50%
Cross-CouplingModular phenyl introductionCostly catalysts65–70%

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could result in the replacement of the trifluoromethyl group with other functional groups .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H7F3N2O
Molecular Weight : 228.17 g/mol
IUPAC Name : 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
CAS Number : 82360-94-9

The compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties and biological activities.

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate for medicinal chemistry. Key areas of application include:

  • Antimicrobial Activity : Research indicates that isoxazole derivatives, including this compound, demonstrate antimicrobial properties against various bacterial strains. For instance, studies have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential. A study found that it significantly inhibited the uptake of glutamate in glioblastoma cells, suggesting protective effects against excitotoxicity .
  • Anti-inflammatory Properties : The anti-inflammatory potential of this compound has been highlighted in several studies. It has shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Case Study 1: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several isoxazole derivatives, including this compound. The results indicated that this compound produced notable growth inhibition zones against Staphylococcus aureus, with diameters measuring up to 15 mm . The findings suggest its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

In vitro studies focusing on glioblastoma cells demonstrated that the compound significantly reduced L-[^3H]-glutamate uptake in a dose-dependent manner. This effect indicates its potential utility in neuroprotection and treatment strategies for neurodegenerative diseases .

Case Study 3: Anti-inflammatory Activity

Research evaluating the anti-inflammatory effects of isoxazole derivatives revealed that this compound exhibited IC50 values comparable to established anti-inflammatory drugs. This positions it as a promising candidate for further development in treating inflammatory conditions .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of Staphylococcus aureus growth
NeuroprotectiveReduced glutamate uptake in glioblastoma cells
Anti-inflammatoryInhibition of COX enzymes

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, potentially leading to increased efficacy and selectivity. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Oxazole Derivatives with Varied Phenyl Substituents
  • 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1368471-03-7): Molecular Formula: C₉H₆ClFN₂O Molecular Weight: 212.61 g/mol Substituents: Chloro (Cl) and fluoro (F) at positions 3 and 4 on the phenyl ring.
  • 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine :

    • Molecular Formula : C₉H₆F₂N₂O
    • Molecular Weight : 196.15 g/mol
    • Substituents : Two fluorine atoms at positions 2 and 6 on the phenyl ring.
    • Impact : The steric and electronic effects of difluoro substitution may reduce ring planarity, affecting stacking interactions in crystal structures or protein binding.
  • 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine (CAS 54606-19-8):

    • Molecular Formula : C₁₀H₁₀N₂O₂
    • Molecular Weight : 190.2 g/mol
    • Substituents : Methoxy (-OCH₃) at position 2 on the phenyl ring.
    • Impact : The electron-donating methoxy group increases electron density on the phenyl ring, contrasting with the electron-withdrawing -CF₃ group in the target compound. This difference could influence reactivity in electrophilic substitution reactions.
Oxadiazole and Triazole Analogues
  • 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline: Structure: Contains a 1,2,4-oxadiazole ring substituted with -CF₃ and an aniline group. Synthesis: Prepared via cyclization of nitrile derivatives, yielding 57% in optimized routes.
  • 3-Phenyl-1H-1,2,4-triazol-5-amine :

    • Structure : A triazole ring with a phenyl substituent and amine group.
    • Planarity : The triazole ring is nearly planar, promoting strong π-π stacking interactions, whereas oxazole derivatives may exhibit slight deviations depending on substituents.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents Heterocycle
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine ~215* ~2.5 -CF₃ (electron-withdrawing) Oxazole
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine 212.61 ~2.8 -Cl, -F Oxazole
3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine 196.15 ~2.1 -F (ortho) Oxazole
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline 255.19 ~1.9 -CF₃, -NH₂ Oxadiazole

*Estimated based on analogous structures.

Biological Activity

3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine is a compound characterized by its trifluoromethyl group, which significantly influences its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H7_{7}F3_{3}N2_{2}O
  • Molecular Weight : 228.171 g/mol
  • CAS Number : 119162-55-9

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its pharmacokinetic properties .

Target Interactions

This compound is believed to interact with various biological targets through non-covalent interactions such as:

  • Hydrogen bonding
  • Pi-pi stacking
  • Van der Waals forces

These interactions can modulate the activity of proteins involved in critical biochemical pathways, including signal transduction and gene expression.

Biochemical Pathways

Similar compounds have been shown to influence several biochemical pathways. For instance, they can affect:

  • Enzyme catalysis : Modulating enzyme activity can lead to altered metabolic processes.
  • Signal transduction : This may impact cellular responses to external stimuli.

Research indicates that these compounds could be involved in pathways related to cancer cell proliferation and apoptosis induction .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity. Compounds with similar structures have been evaluated against various pathogens, revealing promising results in inhibiting bacterial growth .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. For example, derivatives of oxazole compounds have shown cytotoxic effects against several cancer cell lines:

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)10.38
U-937 (Monocytic Leukemia)5.67
CEM (Leukemia)4.25

These studies suggest that the compound can induce apoptosis in cancer cells, possibly through the activation of p53 signaling pathways and caspase activation .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of p53 and activated caspase-3, indicating a mechanism of apoptosis induction .
  • Antimicrobial Testing : In vitro tests against various bacterial strains showed that this compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Pharmacokinetics

The trifluoromethyl group not only enhances the lipophilicity but also improves the compound's metabolic stability and bioavailability. This characteristic is crucial for developing effective therapeutic agents as it allows for better absorption and longer action within biological systems .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine?

The compound can be synthesized via cyclization reactions or coupling strategies. A Hantzsch-type synthesis using β-ketoamide precursors is common, while Suzuki-Miyaura coupling introduces the 2-(trifluoromethyl)phenyl group. The amine at position 5 may be introduced via nucleophilic substitution or nitro-group reduction. Reaction optimization (e.g., Pd catalysts, temperature) is critical due to the electron-withdrawing CF₃ group, which can slow reactivity. Purification via column chromatography or recrystallization ensures high yields .

Q. How is the structural integrity of this compound validated in synthetic workflows?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR and FTIR verify functional groups and regiochemistry. Purity (>95%) is assessed via HPLC with UV detection. Single-crystal X-ray diffraction (using SHELXL) resolves the crystal structure, revealing bond angles, conformations, and intermolecular interactions (e.g., hydrogen bonding) .

Q. What formulation strategies address solubility challenges in biological assays?

The CF₃ group enhances lipophilicity, necessitating solubility studies via shake-flask methods in DMSO, PBS, or co-solvents (e.g., PEG 400). Stock solutions in DMSO (<1% final concentration) are typical for in vitro assays. LogP measurements (via HPLC) predict membrane permeability, guiding dose selection .

Advanced Research Questions

Q. How do computational methods elucidate the electronic effects of the trifluoromethyl group?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to map electron distribution. Hammett plots correlate substituent effects (σ constants) with reaction kinetics. Spectroscopic techniques like ¹⁹F NMR and X-ray photoelectron spectroscopy (XPS) analyze electronic environments and binding energies influenced by the CF₃ group .

Q. What strategies optimize structure-activity relationship (SAR) studies for antimicrobial applications?

Synthesize derivatives with modified substituents (e.g., replacing CF₃ with CH₃ or varying the amine). Test against bacterial/fungal strains (MIC assays) to identify pharmacophores. Molecular docking against targets (e.g., bacterial dihydrofolate reductase) predicts binding affinities. Comparative SAR with triazole analogs (e.g., ) highlights scaffold-specific activity .

Q. How is single-crystal X-ray diffraction data refined using SHELX software?

SHELXL refines initial models (from SHELXS or intrinsic phasing) via least-squares minimization. Anisotropic displacement parameters for non-H atoms and calculated H positions improve accuracy. For twinned crystals (common in fluorinated compounds), TWIN commands partition disordered regions. Validation tools (PLATON) ensure R₁ < 0.05 and wR₂ < 0.15 .

Q. Which in vitro assays evaluate antioxidant activity?

The DPPH radical scavenging assay quantifies hydrogen-donating capacity (IC₅₀). Ferric reducing antioxidant power (FRAP) measures electron transfer. Cellular assays (e.g., H₂O₂-induced ROS in HepG2 cells) use fluorescent probes (DCFH-DA) to track intracellular oxidative stress. Dose-response curves and ANOVA validate results against standards like ascorbic acid .

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